molecular formula C8H11ClO2 B12821555 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde

2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde

Cat. No.: B12821555
M. Wt: 174.62 g/mol
InChI Key: VOSRJWMWEYVFKB-UHFFFAOYSA-N
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Description

2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is an organic compound with the molecular formula C8H9ClO2. It is a derivative of cyclohexene and contains both a chloro and a hydroxymethyl group. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds [2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials[][2].

Mechanism of Action

The mechanism of action of 2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and aldehyde groups can undergo oxidation and reduction reactions. These chemical transformations enable the compound to modify other molecules and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(hydroxymethyl)cyclohex-2-enecarbaldehyde is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical production .

Properties

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-chloro-3-(hydroxymethyl)cyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C8H11ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4,6,11H,1-3,5H2

InChI Key

VOSRJWMWEYVFKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C(C1)CO)Cl)C=O

Origin of Product

United States

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